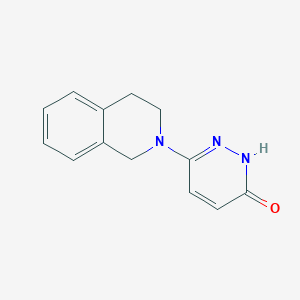

6-(3,4-dihydroisoquinolin-2(1H)-yl)pyridazin-3-ol

Description

Properties

IUPAC Name |

3-(3,4-dihydro-1H-isoquinolin-2-yl)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c17-13-6-5-12(14-15-13)16-8-7-10-3-1-2-4-11(10)9-16/h1-6H,7-9H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGXBJELJHHMMAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C3=NNC(=O)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-(3,4-dihydroisoquinolin-2(1H)-yl)pyridazin-3-ol is a member of the pyridazine family that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 226.24 g/mol

- CAS Number : 1334371-26-4

Research indicates that the compound exhibits various biological activities through multiple mechanisms:

-

Inhibition of Enzymatic Activity :

- The compound has been shown to inhibit specific enzymes associated with cancer progression, particularly those involved in cell cycle regulation and apoptosis pathways. For instance, it has demonstrated potential as an inhibitor of EZH2 (Enhancer of Zeste Homolog 2), which is implicated in several cancers .

- Antioxidant Activity :

- Antitumor Effects :

Biological Activity Data

Case Studies

-

Antitumor Efficacy in Glioblastoma Models :

A study evaluated the efficacy of this compound in glioblastoma models. The compound was found to significantly reduce tumor growth and enhance survival rates in xenograft models. Mechanistic studies revealed that it induced cell cycle arrest and apoptosis through modulation of key signaling pathways . -

Oxidative Stress Reduction :

Another investigation assessed the antioxidant properties of the compound in a model of oxidative stress-induced cellular damage. Results indicated that treatment with the compound led to a marked decrease in lipid peroxidation and improved cell viability compared to untreated controls .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Dihydroisoquinoline Moieties

Several compounds share the 3,4-dihydroisoquinoline motif but differ in their core scaffolds and substituents:

Key Observations :

- Hydroxyl groups enhance hydrogen-bonding capacity, which may improve binding affinity compared to non-hydroxylated analogs.

- The dihydroisoquinoline moiety is conserved across analogs, suggesting shared interactions with hydrophobic pockets in biological targets (e.g., enzymes or receptors). Modifications to the linker or substituents (e.g., methoxyphenyl in ) influence steric bulk and electronic properties, affecting potency and selectivity.

Computational and Pharmacokinetic Predictions

While explicit data for the target compound is lacking, insights can be inferred from related molecules:

Critical Analysis of Evidence Gaps

- Experimental Data: No direct biological or thermodynamic data (e.g., IC50, LogP) are available for the target compound.

Preparation Methods

Starting Materials and Initial Steps

- The 3,4-dihydroisoquinoline core is commonly prepared from substituted phenethylamines or related precursors.

- For example, 6-bromo-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline can be synthesized from [2-(3-bromophenyl)ethyl]amine via literature procedures (Stokker, Tetrahedron Lett. 1996).

- Alternatively, 6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is prepared by acid treatment and subsequent functional group transformations.

Palladium-Catalyzed Cross-Coupling and Boronation

Formation of 3,4-Dihydroisoquinoline Carboxylic Acid Derivatives

- The borylated intermediate is converted to the corresponding carboxylic acid tert-butyl ester by acidic treatment with hydrogen chloride in ethyl acetate at 50 °C, followed by filtration and drying.

Preparation of the Pyridazin-3-ol Core and Coupling

Pyridazin-3-ol Synthesis

- Pyridazin-3-ol derivatives are typically prepared via nucleophilic substitution on halogenated pyridazines or by cyclization reactions involving hydrazine derivatives.

- The hydroxyl group at the 3-position is introduced either by hydrolysis or by direct substitution of a suitable leaving group.

Coupling of the 3,4-Dihydroisoquinoline to Pyridazin-3-ol

- The key coupling step involves nucleophilic substitution where the nitrogen atom of the 3,4-dihydroisoquinoline attacks an activated pyridazin-3-ol derivative.

- This reaction is often performed in dry polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with triethylamine as a base at elevated temperatures (80–110 °C).

Reduction and Final Functional Group Modifications

- After coupling, reduction steps may be necessary to convert nitro groups to amines or to saturate double bonds.

- Catalytic hydrogenation using RANEY® nickel under hydrogen atmosphere in DMF at room temperature is a common method to achieve this.

- Acid or base hydrolysis steps may also be employed to convert esters to acids or to remove protecting groups.

Example Synthetic Procedure Summary

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1. Preparation of 6-bromo-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline | From [2-(3-bromophenyl)ethyl]amine, two-step synthesis (Stokker method) | Key isoquinoline intermediate |

| 2. Palladium-catalyzed borylation | bis(pinacolato)diboron, PdCl2(dppf), potassium acetate, DMF, 90 °C, argon atmosphere | Boronate ester intermediate |

| 3. Acidic cleavage to carboxylic acid tert-butyl ester | 1.5 M HCl in ethyl acetate, 50 °C | Carboxylic acid derivative |

| 4. Coupling with pyridazin-3-ol derivative | 3,4-dihydroisoquinoline, pyridazin-3-ol, Et3N, dry DMF/DMSO, 80–110 °C | Coupled intermediate |

| 5. Catalytic hydrogenation | RANEY® Ni, H2, DMF, rt | Reduced final product |

Detailed Research Findings and Notes

- The use of Pd-catalyzed borylation is critical for functionalizing the isoquinoline ring and enabling subsequent coupling reactions.

- The nucleophilic substitution to attach the isoquinoline to the pyridazin-3-ol ring requires dry, high-boiling solvents and a base to promote the reaction and avoid side reactions.

- Reduction conditions are mild to preserve sensitive functional groups while achieving complete conversion of nitro or unsaturated groups.

- Purification typically involves standard chromatographic techniques or crystallization, depending on the intermediates’ properties.

Additional Notes on Related Synthetic Methods

- Intramolecular Friedel-Crafts alkylation has been used in related heterocyclic syntheses, such as preparing 6-hydroxy-3,4-dihydroquinolinone, which shares structural similarity to the isoquinoline moiety. This method uses Lewis acids like AlCl3 in DMSO at elevated temperatures (150–220 °C) to induce ring closure and hydroxylation.

- Isocyanate intermediates derived from N-Boc-protected β-arylethyl carbamates can be used to access 3,4-dihydroisoquinolin-1-ones under mild conditions with Tf2O and 2-chloropyridine reagents.

Summary Table of Key Reagents and Conditions

| Reaction Step | Key Reagents | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Isoquinoline intermediate synthesis | [2-(3-bromophenyl)ethyl]amine, trifluoroacetylation reagents | Various | Ambient to reflux | Hours | Literature method (Stokker) |

| Pd-catalyzed borylation | bis(pinacolato)diboron, PdCl2(dppf), potassium acetate | DMF | 90 °C | Several hours | Argon atmosphere |

| Acidic cleavage to acid ester | 1.5 M HCl in EtOAc | Ethyl acetate | 50 °C | 1 hour | Filtration and drying |

| Coupling to pyridazin-3-ol | 3,4-dihydroisoquinoline, Et3N | Dry DMF or DMSO | 80–110 °C | 1.5–48 hours | Base-promoted nucleophilic substitution |

| Reduction | RANEY® Ni, H2 | DMF | Room temp | 1–6 hours | Catalytic hydrogenation |

Q & A

Q. What are the recommended synthetic routes for 6-(3,4-dihydroisoquinolin-2(1H)-yl)pyridazin-3-ol, and how do reaction conditions influence yield?

The compound can be synthesized via multistep organic reactions. A common approach involves constructing the dihydroisoquinoline core using the Pictet-Spengler reaction , where an aldehyde reacts with an amine under acidic conditions. Subsequent coupling to the pyridazine moiety may employ Friedel-Crafts acylation or nucleophilic substitution . Key factors affecting yield include solvent choice (e.g., dichloromethane for acylation), temperature control (20–25°C for stability), and catalyst selection (e.g., triethylamine for deprotonation) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Analytical methods include:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm hydrogen/carbon environments (e.g., δ 29.38 ppm for methyl groups in dihydroisoquinoline) .

- HRMS (High-Resolution Mass Spectrometry) : To verify molecular weight (e.g., observed m/z 415.0681 vs. calculated 415.2917 for brominated analogs) .

- HPLC : For purity assessment (≥95% purity thresholds recommended) .

Q. What solvents and storage conditions are optimal for maintaining stability?

The compound is stable in anhydrous dichloromethane or dimethyl sulfoxide (DMSO) for short-term storage. Long-term stability requires inert atmospheres (argon/nitrogen) and temperatures below –20°C to prevent hydrolysis or oxidation of the pyridazine ring .

Advanced Research Questions

Q. How can reaction conditions be optimized to scale up synthesis while minimizing side products?

- Continuous flow reactors : Improve efficiency and scalability by maintaining precise temperature/pressure control .

- Catalyst screening : Test alternatives to LiAlH₄ (e.g., NaBH₄ for selective reductions) to reduce byproducts .

- DoE (Design of Experiments) : Systematically vary parameters (e.g., molar ratios, solvent polarity) to identify optimal conditions .

Q. What computational strategies are effective for predicting binding affinity or metabolic pathways?

- Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., protein arginine methyltransferases) .

- ADMET prediction : Tools like SwissADME assess logP (lipophilicity) and metabolic stability. Derivatives with benzimidazole substituents show increased logP, suggesting improved membrane permeability .

Q. How do structural modifications (e.g., halogenation, alkylation) impact biological activity?

- Halogenation : Bromine at the pyridazine 5-position enhances inhibitory activity (e.g., IC₅₀ values against enzymes reduced by 40% compared to non-halogenated analogs) .

- Alkylation : Adding methyl groups to the dihydroisoquinoline nitrogen improves solubility but may reduce receptor binding affinity .

Q. How should researchers address contradictions in reported biological data (e.g., divergent IC₅₀ values)?

- Assay standardization : Validate protocols using positive controls (e.g., known inhibitors for enzyme studies) .

- Batch variability analysis : Compare NMR/HRMS data across studies to rule out structural discrepancies .

- Meta-analysis : Pool data from multiple sources (e.g., RCSB PDB for structural analogs) to identify trends .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.